5-Chloro-7-((3-chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-((3-chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-Chloro-7-((3-chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules like this compound .
Chemical Reactions Analysis
5-Chloro-7-((3-chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-7-((3-chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-((3-chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Chloro-7-((3-chlorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol can be compared with other quinoline derivatives such as:
5-Chloro-7-((4-ethylphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol: This compound has a similar structure but with an ethyl group instead of a chloro group, which can affect its reactivity and biological activity.
7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol: Another related compound with different substituents that can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which can confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H15Cl2N3O |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
5-chloro-7-[(3-chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H15Cl2N3O/c22-14-6-3-5-13(11-14)19(26-18-8-1-2-9-24-18)16-12-17(23)15-7-4-10-25-20(15)21(16)27/h1-12,19,27H,(H,24,26) |
InChI Key |
QEMVHDDDWVNQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=CC=C2)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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